molecular formula C13H29N B084455 2-Aminotridecane CAS No. 13205-57-7

2-Aminotridecane

Cat. No. B084455
CAS RN: 13205-57-7
M. Wt: 199.38 g/mol
InChI Key: WCLHZVGJULAEJH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

2-Aminotridecane is a quaternary ammonium compound . Its molecular formula is C13H29N, and it has a molecular weight of 199.38 g/mol .

Scientific Research Applications

Chromatography

2-Aminotridecane can be used in chromatography, a technique used to separate mixtures . It might be used as a stationary phase or as a component of the mobile phase.

Mass Spectrometry

In mass spectrometry, 2-Aminotridecane can be used as a reagent to help identify and quantify molecules . It might be used to generate ions for analysis or to calibrate the mass spectrometer.

Advanced Battery Science

2-Aminotridecane can be used in the field of advanced battery science . It might be used in the development of new battery technologies, such as lithium-ion batteries or fuel cells.

properties

IUPAC Name

tridecan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h13H,3-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLHZVGJULAEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880757
Record name 1-methyldodecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminotridecane

CAS RN

13205-57-7
Record name 2-Aminotridecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013205577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-methyldodecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

60 g of 2-formamidotridecane are refluxed in 400 ml of 2 N HCl for 6 hours. The reaction mixture is then cooled in an ice bath, made alkaline with conc. NaOH, extracted with ether, and the ethereal extract is dried over Na2SO4. The ether is distilled off and the residue is then distilled in vacuo, affording 40 g of 2-aminotridecane. Boiling point: 68°-71° C./0.05.
Name
2-formamidotridecane
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

20 g of 2-tridecanone oxime are reduced in 200 ml of abs. ethanol with 2 g of 5% palladium on charcoal, affording 16 g of 2-aminotridecane. Boiling point: 82°-87° C./0.01.
Name
2-tridecanone oxime
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCCCCCCCCC(C)=NO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

2-amino dodecane, 2-amino-tridecane;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Aminotridecane
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2-Aminotridecane
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2-Aminotridecane
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2-Aminotridecane
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2-Aminotridecane

Q & A

Q1: What is the research focus of the provided papers?

A1: The provided research papers primarily focus on the antifungal activity of a specific compound: the 2-aminotridecane salt of 2-chloronitrophenol. One study directly compares its efficacy against fungal growth to Hexadecyl [].

Q2: What is known about the antifungal activity of 2-aminotridecane salt of 2-chloronitrophenol?

A2: While the exact mechanism of action is not detailed in the provided abstracts, the research suggests that the 2-aminotridecane salt of 2-chloronitrophenol exhibits antifungal properties []. Its efficacy is compared to Hexadecyl, indicating a potential structure-activity relationship study [].

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